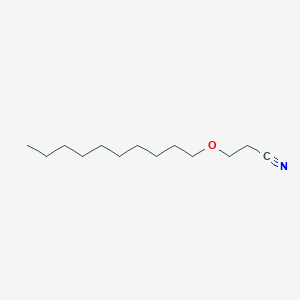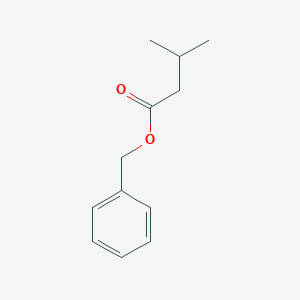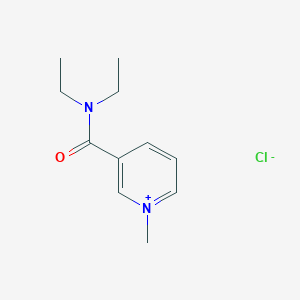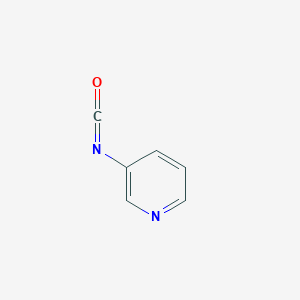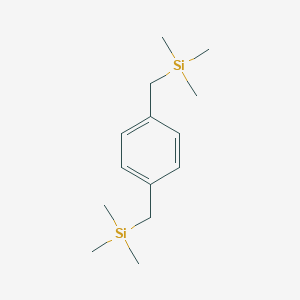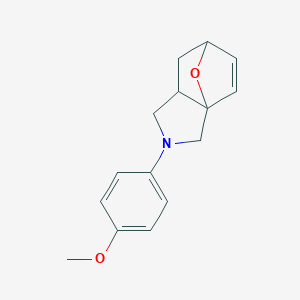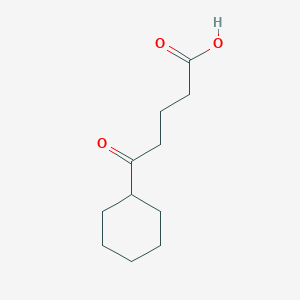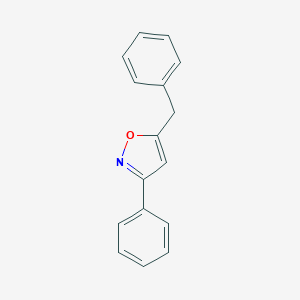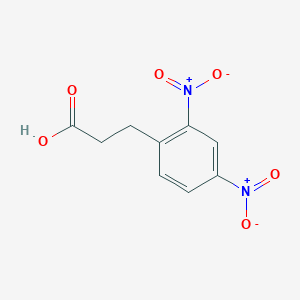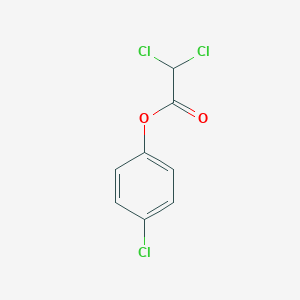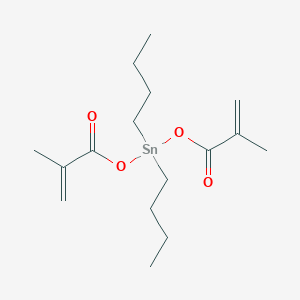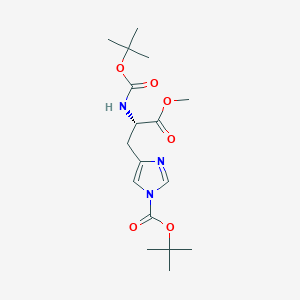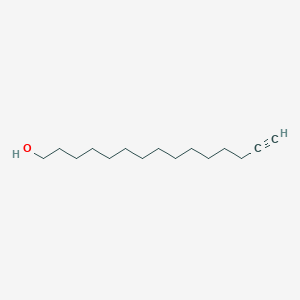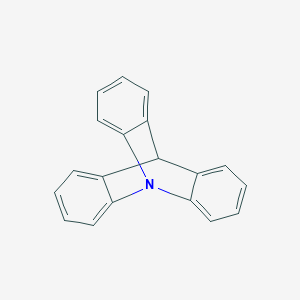
Azatriptycene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azatriptycene is a polycyclic aromatic hydrocarbon that has been extensively studied for its potential applications in various fields of science. It is a unique compound due to its highly symmetrical structure, which makes it an ideal candidate for use in many scientific research applications.
Wissenschaftliche Forschungsanwendungen
Azatriptycene has been extensively studied for its potential applications in various fields of science, including materials science, organic chemistry, and biochemistry. It is used as a building block for the synthesis of various organic compounds, including dendrimers, polymers, and other complex organic molecules.
Wirkmechanismus
The mechanism of action of Azatriptycene is not fully understood. However, it is believed that it works by inhibiting the activity of enzymes involved in various biochemical pathways. It has been shown to have a potent inhibitory effect on the activity of certain enzymes involved in the metabolism of carbohydrates, lipids, and proteins.
Biochemische Und Physiologische Effekte
Azatriptycene has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to have a potent antioxidant effect, which makes it an ideal candidate for use in various medical applications.
Vorteile Und Einschränkungen Für Laborexperimente
Azatriptycene has several advantages and limitations for lab experiments. One of the main advantages is its highly symmetrical structure, which makes it an ideal candidate for use in various organic synthesis reactions. However, its complex synthesis method and high cost make it a less attractive option for some researchers.
Zukünftige Richtungen
There are several future directions for the study of Azatriptycene. One of the most promising areas of research is its potential use in the development of new drugs for the treatment of various diseases. It is also being studied for its potential use in various medical applications, including drug delivery systems and imaging agents. Additionally, there is ongoing research into the synthesis of new derivatives of Azatriptycene, which may have even more potent biological activity.
Conclusion:
In conclusion, Azatriptycene is a unique compound that has been extensively studied for its potential applications in various fields of science. Its highly symmetrical structure, complex synthesis method, and potent biological activity make it an ideal candidate for use in various research applications. Ongoing research into its potential medical applications and the synthesis of new derivatives is likely to lead to exciting new discoveries in the future.
Synthesemethoden
The synthesis of Azatriptycene is a complex process that involves several steps. The first step involves the preparation of a precursor compound, which is then subjected to a series of chemical reactions to form the final product. The most commonly used method for the synthesis of Azatriptycene is the Diels-Alder reaction, which involves the reaction of a diene and a dienophile to form a cyclohexene ring.
Eigenschaften
CAS-Nummer |
197-45-5 |
|---|---|
Produktname |
Azatriptycene |
Molekularformel |
C19H13N |
Molekulargewicht |
255.3 g/mol |
IUPAC-Name |
1-azapentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |
InChI |
InChI=1S/C19H13N/c1-4-10-16-13(7-1)19-14-8-2-5-11-17(14)20(16)18-12-6-3-9-15(18)19/h1-12,19H |
InChI-Schlüssel |
PBSKWXRNZXOACH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3C4=CC=CC=C4N2C5=CC=CC=C35 |
Kanonische SMILES |
C1=CC=C2C(=C1)C3C4=CC=CC=C4N2C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



